N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide has been studied for its potential applications in various fields of medicine, including cancer treatment, pain management, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, this compound has been shown to have analgesic properties by targeting the TRPV1 receptor. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Wirkmechanismus
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide exerts its effects through the modulation of various signaling pathways in the body. In cancer cells, this compound induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. It also promotes apoptosis by activating caspase-3 and caspase-9. In pain management, this compound targets the TRPV1 receptor, which is involved in the perception of pain. It reduces the activity of the receptor, thereby reducing pain sensation. In neurological disorders, this compound reduces oxidative stress and inflammation by modulating the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In pain management, this compound reduces pain sensation by targeting the TRPV1 receptor. In neurological disorders, this compound reduces oxidative stress and inflammation, thereby protecting neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide is its specificity for certain signaling pathways, which allows for targeted modulation of cellular processes. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, this compound may have different effects in different cell types, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide. One area of interest is its potential applications in combination therapies for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
This compound is a novel compound with potential applications in the field of medicine. Its synthesis method has been optimized to ensure high yield and purity of the final product. This compound has been shown to have various biochemical and physiological effects in the body, and its mechanism of action involves the modulation of various signaling pathways. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential use in combination therapies for cancer treatment and in the treatment of neurodegenerative disorders.
Synthesemethoden
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide is synthesized through a multistep process involving the reaction of 2,4-difluorobenzylamine with various reagents. The final step involves the reaction of the intermediate product with propargyl bromide to yield this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Eigenschaften
IUPAC Name |
N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-5-12(18)17-13(14(2,3)4)10-7-6-9(15)8-11(10)16/h5-8,13H,1H2,2-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPJQZKDPBZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=C(C=C(C=C1)F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.